![molecular formula C21H22N6O2 B2548155 1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol CAS No. 946289-52-7](/img/structure/B2548155.png)
1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol
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Overview
Description
1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol?
- Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves:
Reacting pyrazolo[3,4-d]pyrimidine derivatives with 4-methoxyaniline to introduce the aniline moiety .
Subsequent amination with propan-2-ol derivatives under reflux conditions in solvents like ethanol or dichloromethane, often using triethylamine as a base .
Purification via column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from 2-propanol .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodology :
- NMR spectroscopy : Analyze 1H and 13C NMR spectra to confirm substituent positions, particularly the pyrazolo-pyrimidine core and methoxyphenyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves the 3D arrangement of the pyrazolo-pyrimidine scaffold and substituents .
Q. What purification techniques are recommended for isolating this compound?
- Methodology :
- Column chromatography : Use gradients of ethyl acetate/hexane (e.g., 1:4) to separate intermediates .
- Recrystallization : Methanol or 2-propanol are optimal solvents for final product purification, as demonstrated in pyrazolo-pyrimidine syntheses .
- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and ammonium acetate buffers (pH 6.5) can resolve polar impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic amination steps, while xylene is effective for high-temperature cyclization .
- Catalyst screening : Explore palladium or copper catalysts for cross-coupling reactions involving the pyrimidine core .
- Temperature control : Maintain –20°C to –15°C during diazomethane reactions to minimize side products .
Q. How should researchers address contradictory spectral data during structural characterization?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic labeling : Use 15N-labeled reagents to resolve ambiguities in pyrimidine nitrogen environments .
- 2D NMR techniques : Employ HSQC and HMBC to assign overlapping proton and carbon signals in the pyrazolo-pyrimidine scaffold .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
- Methodology :
- By-product identification : Common impurities include unreacted 4-methoxyaniline or incomplete amination intermediates. LC-MS or TLC monitors these .
- Recrystallization protocols : Use methanol to remove hydrophilic impurities, as described in pyrazolo-pyrimidine purification workflows .
- Ion-exchange chromatography : For charged by-products (e.g., ammonium salts), Dowex resins effectively isolate the neutral target compound .
Q. What methodologies are recommended for evaluating the biological activity of this compound?
- Methodology :
- Antimicrobial assays : Follow agar diffusion or microdilution (MIC/MBC) protocols using Staphylococcus aureus and E. coli as model pathogens .
- Enzyme inhibition studies : Test kinase or phosphatase inhibition using fluorescence-based assays (e.g., ATPase activity with pyrazolo-pyrimidine derivatives) .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Q. How can researchers ensure safe handling and disposal of this compound?
- Methodology :
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile amines or aldehydes .
- Waste disposal : Neutralize acidic/basic residues before segregating organic waste for incineration by licensed facilities .
Q. Tables for Key Data
Table 1. Common Synthetic Intermediates and Their Purification Methods
Table 2. Spectral Data Cross-Validation Strategies
Technique | Application | Reference |
---|---|---|
1H NMR (500 MHz) | Assign methoxyphenyl protons | |
HRMS (ESI-TOF) | Confirm molecular formula | |
X-ray crystallography | Resolve stereochemistry |
Properties
IUPAC Name |
1-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14(28)12-22-21-25-19(24-15-8-10-17(29-2)11-9-15)18-13-23-27(20(18)26-21)16-6-4-3-5-7-16/h3-11,13-14,28H,12H2,1-2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDKWTVATFCHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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